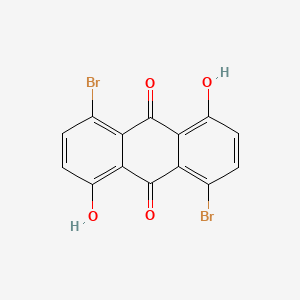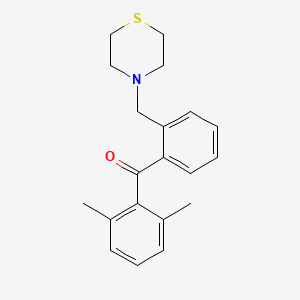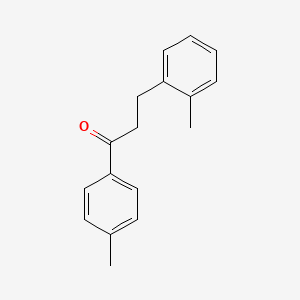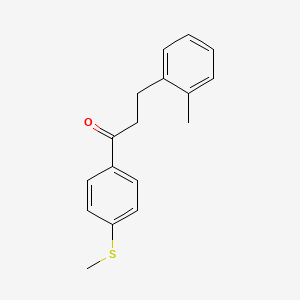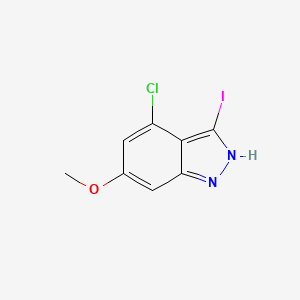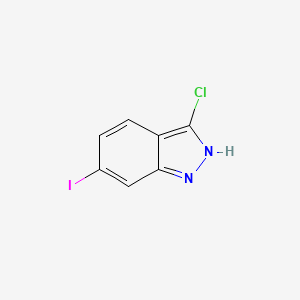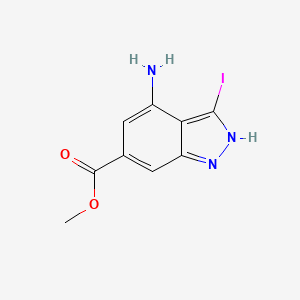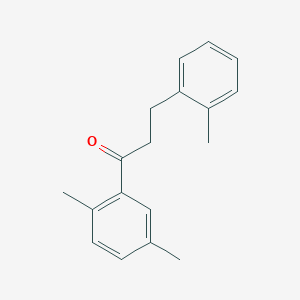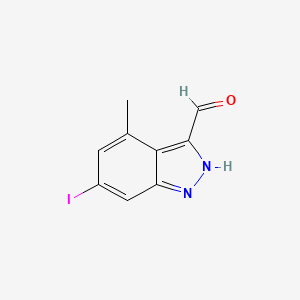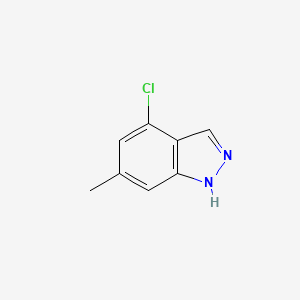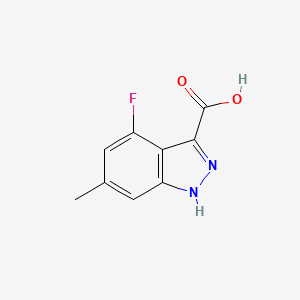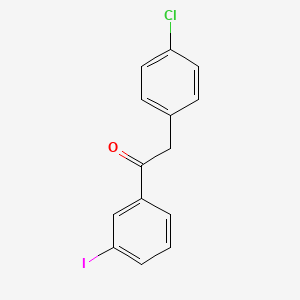
2-(4-Chlorophenyl)-3'-iodoacetophenone
Overview
Description
2-(4-Chlorophenyl)-3’-iodoacetophenone is an organic compound that belongs to the class of aromatic ketones It features a chlorophenyl group and an iodoacetophenone moiety, making it a compound of interest in various chemical and pharmaceutical research fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3’-iodoacetophenone typically involves the iodination of 2-(4-Chlorophenyl)acetophenone. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced into the aromatic ring.
Industrial Production Methods
Industrial production of 2-(4-Chlorophenyl)-3’-iodoacetophenone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3’-iodoacetophenone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium cyanide.
Oxidation and Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Conversely, it can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide, dimethyl sulfoxide (DMSO), and heat.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and reflux.
Oxidation: Potassium permanganate, sulfuric acid, and water.
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF).
Major Products
Substitution: Formation of azides or nitriles.
Reduction: Formation of 2-(4-Chlorophenyl)-3’-iodo-1-phenylethanol.
Oxidation: Formation of 2-(4-Chlorophenyl)-3’-iodobenzoic acid.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-(4-Chlorophenyl)-3’-iodoacetophenone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In studies involving the modification of biological molecules, where the compound’s reactivity can be harnessed to introduce specific functional groups.
Medicine: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors due to its ability to undergo diverse chemical transformations.
Industry: Used in the production of specialty chemicals and materials, where its unique reactivity can be exploited to create novel compounds with desired properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3’-iodoacetophenone largely depends on the specific application and the chemical reactions it undergoes. In general, the compound can act as an electrophile in substitution reactions, where the iodine atom is replaced by a nucleophile. The presence of the ketone group also allows it to participate in various redox reactions, influencing its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-3’-iodoacetophenone: Similar structure but with a bromine atom instead of chlorine.
2-(4-Chlorophenyl)-3’-bromoacetophenone: Similar structure but with a bromine atom instead of iodine.
2-(4-Chlorophenyl)-3’-fluoroacetophenone: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
2-(4-Chlorophenyl)-3’-iodoacetophenone is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns compared to its analogs. The iodine atom, being a larger halogen, makes the compound more reactive in substitution and coupling reactions, while the chlorine atom provides stability and influences the compound’s overall electronic properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(3-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIO/c15-12-6-4-10(5-7-12)8-14(17)11-2-1-3-13(16)9-11/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJHKSNJRIIOBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642304 | |
| Record name | 2-(4-Chlorophenyl)-1-(3-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-07-1 | |
| Record name | Ethanone, 2-(4-chlorophenyl)-1-(3-iodophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-1-(3-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


